5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound characterized by its unique triazole structure. The compound has the molecular formula and a molecular weight of 164.59 g/mol. It is classified under the category of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly notable for its potential use as a pharmaceutical intermediate and in various industrial processes.
The synthesis of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one typically involves the reaction of methylamine with a suitable triazole precursor. One common method includes the following steps:
In industrial settings, automated reactors may be used to maintain precise control over reaction parameters, ensuring high purity and yield of the compound.
The molecular structure of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one features a five-membered ring containing three nitrogen atoms. The specific structural formula can be represented as follows:
This structure imparts unique chemical properties that facilitate its reactivity in various chemical reactions.
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one can undergo several types of chemical reactions:
These reactions expand the utility of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one in synthetic organic chemistry.
The mechanism of action for 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific biological targets such as enzymes and proteins. The triazole ring can inhibit enzyme activity or alter protein function through binding interactions. This modulation can affect various biochemical pathways within organisms, leading to potential antimicrobial and antifungal effects.
The physical and chemical properties of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one include:
These properties are crucial for determining the handling and application methods in laboratory and industrial settings.
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one has several significant applications:
1,2,4-Triazol-3-one derivatives represent a privileged scaffold in modern medicinal chemistry and agrochemical research due to their versatile bioactivity profiles and tunable physicochemical properties. These nitrogen-rich heterocycles serve as bioisosteric replacements for carboxylic acids, amides, and other pharmacophores, enhancing metabolic stability and target affinity. The specific derivative 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one (systematic name: 5-((Methylamino)methyl)-4H-1,2,4-triazol-3-ol) exemplifies this class, characterized by its aminomethyl side chain at C5 and methylamino substitution (CAS: 660412-53-3) [6]. Its molecular framework (C₄H₈N₄O, MW: 128.13 g/mol) enables diverse non-covalent interactions with biological targets, positioning it as a key structural motif in antimicrobial and anticancer agent discovery [5] [7].
The 1,2,4-triazol-3-one core comprises a five-membered ring with three nitrogen atoms at positions 1, 2, and 4, and a carbonyl group at C3. Substitutions follow standardized IUPAC naming based on:
Table 1: Structural Identifiers of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one
Identifier Type | Value |
---|---|
Systematic Name | 5-((Methylamino)methyl)-4H-1,2,4-triazol-3-ol |
CAS Registry | 660412-53-3 |
Molecular Formula | C₄H₈N₄O |
Average Mass | 128.13 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Canonical SMILES | CNCC1=NC(=O)NN1 |
The methylaminomethyl group (-CH₂NHCH₃) at C5 enhances hydrophilicity (TPSA: 73.83 Ų) and enables hydrogen bonding, critical for target engagement. The scaffold’s planarity allows π-stacking interactions, while the N4 position can be alkylated to modulate lipophilicity [5] [6] [8].
1,2,4-Triazolone derivatives emerged as pharmacophores in the 1980s with the development of antifungal azoles (e.g., fluconazole). Key evolutionary milestones include:
Table 2: Milestones in 1,2,4-Triazol-3-one Pharmacophore Development
Era | Innovation | Impact |
---|---|---|
1980s | Fluconazole-like antifungals | Established triazole-CYP450 binding paradigm |
2000s | Aminomethyl side chains (e.g., -CH₂NHCH₃) | Improved solubility and bacterial target engagement |
2010s | CuAAC-derived triazolium salts | Enhanced antibacterial breadth via membrane disruption |
2020s | Triazole-indole/oxadiazole hybrids | Multitarget anticancer and antimicrobial agents |
The structural progression toward 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one reflects this evolution, optimizing early triazolones for enhanced target versatility [2] [7] [9].
Bioactivity of triazolones is exquisitely sensitive to regioisomerism and substituent effects:
Table 3: Bioactivity Modulation by Functional Group Engineering
Modification Site | Functional Group | Biological Consequence |
---|---|---|
C5 | -CH₂NHCH₃ | Enhanced solubility and Gram-positive antibacterial activity |
C5 | -SCH₃ | Reduced target affinity (MIC >128 µg/mL) |
N1 | Alkylation | Increased metabolic stability |
N4 | Morpholinoethyl | Improved activity against E. coli and P. aeruginosa |
Notably, Schiff bases derived from 5-aminomethyl triazolones (e.g., condensation with salicylaldehyde) demonstrate amplified antifungal effects due to imine-mediated metal chelation [2] [7]. The methylaminomethyl variant balances electronic and steric factors, enabling dual enzyme inhibition with reduced cytotoxicity [5] [6].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2